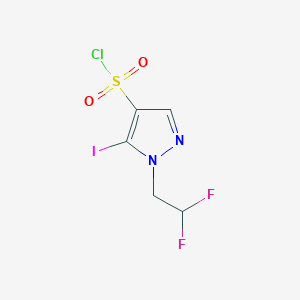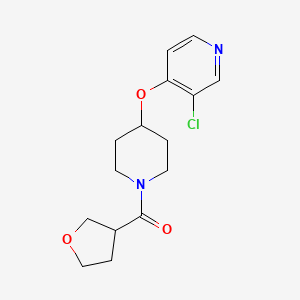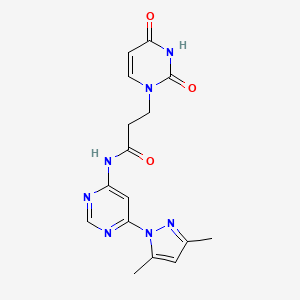
4-(4-((6-Metilpiridin-2-il)oxi)piperidin-1-carbonil)-1-fenilpirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one" is a complex organic molecule that appears to be related to a class of compounds that include piperidine and pyridine moieties. These compounds are of interest due to their potential bioactivity and the unique structural features they possess, which can be exploited in various chemical and biological applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of "1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime" was achieved by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . This suggests that the synthesis of our compound of interest might also involve similar steps, such as nucleophilic substitution reactions, to introduce the pyridine and piperidine moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of the synthesized compound in paper was determined to be nonplanar with the piperidine ring adopting a chair conformation. The dihedral angle between the pyridine and benzene rings was found to be significant, indicating the potential for steric interactions within the molecule.
Chemical Reactions Analysis
The chemical reactions involving piperidine and pyridine derivatives can be complex. In paper , the reaction of a chloro-terpyridine with a hydroxy-tetramethylpiperidin-1-oxyl in the presence of KOH resulted in the formation of a spin-labelled terpyridine. This indicates that the compound of interest may also participate in reactions that lead to the formation of spin-labelled derivatives, which are useful in EPR spectroscopy and other analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the absence of intra- or intermolecular hydrogen bonds in the crystal structure of the compound in paper could affect its solubility and stability. The bioactivity assays indicated broad inhibitory activities toward fungi, suggesting that the compound of interest may also exhibit similar bioactive properties.
Aplicaciones Científicas De Investigación
- Ésteres Borónicos de Pinacol: Este compuesto sirve como un valioso bloque de construcción en la síntesis orgánica. A diferencia de los ésteres borónicos alquílicos, que están bien estudiados para la funcionalización de la desboronación, la protodesboronación de los ésteres borónicos de pinacol está menos explorada. La investigación reciente ha demostrado la protodesboronación catalítica de ésteres borónicos alquílicos 1°, 2° y 3° utilizando un enfoque radical. Este método permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación previamente desconocida .
Síntesis Orgánica y Catálisis
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-6-5-9-20(23-16)28-19-10-12-24(13-11-19)22(27)17-14-21(26)25(15-17)18-7-3-2-4-8-18/h2-9,17,19H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIVLLOLHOIZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)
![N-(2-chlorobenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2548573.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)
![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)
![1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone](/img/structure/B2548582.png)

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)
